molecular formula C17H8N2OS B12562784 Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- CAS No. 183486-71-7

Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)-

Cat. No.: B12562784
CAS No.: 183486-71-7
M. Wt: 288.3 g/mol
InChI Key: ZSSVDFNNSBPFBH-UHFFFAOYSA-N
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Description

Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- is a complex organic compound characterized by its unique structure, which includes a sulfinyl group attached to an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- typically involves multi-step organic reactions. One common method includes the Diels-Alder cycloaddition reaction, where enantiopure sulfinyl-substituted dienes react with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to sulfone under specific conditions.

    Reduction: Reduction reactions can convert the sulfinyl group to sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields sulfone derivatives, while reduction results in sulfide derivatives.

Scientific Research Applications

Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- involves its interaction with molecular targets through its sulfinyl and anthracene moieties. These interactions can modulate biological pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 10-sulfinyl-anthracen-9-one
  • 4-Phenyl-10-sulfinyl-9(10H)-anthracenone

Uniqueness

Propanedinitrile, (10-sulfinyl-9(10H)-anthracenylidene)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .

Properties

CAS No.

183486-71-7

Molecular Formula

C17H8N2OS

Molecular Weight

288.3 g/mol

IUPAC Name

2-(10-sulfinylanthracen-9-ylidene)propanedinitrile

InChI

InChI=1S/C17H8N2OS/c18-9-11(10-19)16-12-5-1-3-7-14(12)17(21-20)15-8-4-2-6-13(15)16/h1-8H

InChI Key

ZSSVDFNNSBPFBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=CC=CC=C3C2=S=O

Origin of Product

United States

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